molecular formula C17H15ClN2O2 B5023568 3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione

3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione

Cat. No. B5023568
M. Wt: 314.8 g/mol
InChI Key: ALYCZEPBFZUPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione, commonly known as CCMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCMP belongs to the family of pyrrolidinedione derivatives and has been studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.

Mechanism of Action

The mechanism of action of CCMP is not fully understood, but several studies have suggested that it acts by inhibiting the activity of enzymes such as DNA topoisomerase and cyclooxygenase-2 (COX-2), which are involved in cell proliferation and inflammation, respectively. Additionally, CCMP has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
CCMP has been found to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, CCMP has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using CCMP in lab experiments is its potential therapeutic applications in various diseases. Additionally, CCMP has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using CCMP in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

Several future directions for research on CCMP include investigating its potential therapeutic applications in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of CCMP and to identify potential targets for its therapeutic use. Furthermore, the development of more efficient synthesis methods for CCMP could lead to its widespread use in scientific research.

Synthesis Methods

The synthesis of CCMP involves the reaction of 3-chloro-4-methyl aniline with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then treated with sodium hydroxide to obtain CCMP. This method of synthesis has been reported in several research articles and has been found to be efficient and reliable.

Scientific Research Applications

CCMP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several research studies have shown that CCMP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, CCMP has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, CCMP has been studied for its neuroprotective effects and has been found to improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

3-(3-chloro-4-methylanilino)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-7-8-12(9-14(11)18)19-15-10-16(21)20(17(15)22)13-5-3-2-4-6-13/h2-9,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYCZEPBFZUPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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